tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate
Description
tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate (CAS: 2055119-15-6) is a carbamate derivative characterized by a tert-butyl-protected amine group attached to a 2,6-dichloro-4-hydroxyphenyl aromatic ring. Its molecular formula is C₁₁H₁₂Cl₂NO₃, with a molecular weight of 293.13 g/mol (calculated). The compound is reported to have a purity of 95% and is used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2,3)17-10(16)14-9-7(12)4-6(15)5-8(9)13/h4-5,15H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPJQPPNOBACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Chloroformate Intermediate
The most direct route to tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate involves reacting 2,6-dichloro-4-aminophenol with tert-butyl chloroformate (Boc-Cl) under basic conditions. This method leverages the nucleophilic reactivity of the amine group to form the carbamate bond.
Reaction Conditions and Optimization
In a representative procedure, 2,6-dichloro-4-aminophenol (3 mmol) is dissolved in tetrahydrofuran (THF, 20 mL) and cooled to 0°C. Triethylamine (5 mmol, 2 equiv) is added to deprotonate the amine, followed by dropwise addition of Boc-Cl (3 mmol, 1 equiv). The reaction is stirred at 0°C for 30 minutes and then warmed to room temperature for 6 hours. Workup involves quenching with water, extraction with dichloromethane (DCM), and purification via column chromatography (petroleum ether/ethyl acetate 80:20). This method typically achieves yields of 70–85%, depending on the purity of the starting material.
Key Considerations:
- Solvent Choice : THF or dichloromethane (DCM) is preferred for their ability to dissolve both the amine and chloroformate.
- Base Selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) effectively scavenge HCl generated during the reaction.
- Temperature Control : Maintaining low temperatures during reagent addition minimizes side reactions such as hydrolysis of Boc-Cl.
Electrochemical Chlorination of Preformed Carbamates
An alternative strategy involves synthesizing the carbamate precursor followed by regioselective chlorination. This approach is advantageous when the starting amine lacks pre-installed chloro substituents.
Electrochemical Setup and Procedure
In a divided electrochemical cell, tert-butyl N-(4-hydroxyphenyl)carbamate (0.3 mmol) is dissolved in DCM (3 mL) containing 0.1 M tetrabutylammonium hexafluorophosphate (nBu4NPF6) as the supporting electrolyte. A graphite felt anode and stainless steel cathode are employed, with a constant current of 10 mA applied until 1.5–4.0 F/mol of charge is passed. The reaction proceeds via electrophilic chlorination, with the hydroxyl group directing chloro substituents to the ortho positions (2 and 6).
Outcomes:
Coupling Reactions Using Alkali Metal Bases
Recent advances highlight the use of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate carbamate formation under mild conditions. This method is particularly effective for substrates sensitive to strong acids or high temperatures.
Protocol and Mechanistic Insights
A mixture of 2,6-dichloro-4-aminophenol (3 mmol), Boc-Cl (3.3 mmol, 1.1 equiv), and Cs2CO3 (4.5 mmol, 1.5 equiv) in DMSO (5 mL) is stirred at 90°C for 8 hours. The reaction exploits the high solubility of Cs2CO3 in polar aprotic solvents, which enhances the nucleophilicity of the amine. Post-reaction workup involves dilution with water, extraction with ethyl acetate, and silica gel chromatography.
Performance Metrics:
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Chloroformate Intermediate | 70–85 | 6–8 hours | Straightforward, high atom economy | Requires pure 2,6-dichloro-4-aminophenol |
| Electrochemical Chlorination | 66–90 | 2–4 hours | Tunable chlorination, no external Cl₂ | Specialized equipment required |
| Cs2CO3/DMSO Coupling | 93.9 | 8 hours | High yields, mild conditions | DMSO removal challenges |
Characterization and Validation
Successful synthesis is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For this compound:
Chemical Reactions Analysis
tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Carbamates
tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
- Key Differences : Replaces the 2,6-dichloro-4-hydroxyphenyl group with a 3-chloro-4-fluorophenyl moiety.
- Impact : The absence of a hydroxyl group reduces hydrogen-bonding capacity, while the fluorine atom introduces electronegativity, altering electronic distribution. NMR data (1H) for this compound highlights distinct chemical shifts compared to the dichloro-hydroxyl derivative, particularly in aromatic proton environments .
tert-butyl N-(2,4,6-trimethylphenyl)carbamate
- Key Differences : Features methyl groups at the 2,4,6-positions instead of chloro/hydroxy substituents.
- This compound’s NMR spectrum shows simplified aromatic signals due to symmetry, contrasting with the complex splitting observed in the dichloro-hydroxyl analog .
Alicyclic and Heterocyclic Carbamates
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Key Differences : Replaces the aromatic ring with a hydroxy-substituted cyclopentane.
- Impact : The alicyclic structure reduces conjugation, lowering thermal stability but increasing flexibility. The hydroxyl group on the cyclopentane may enhance water solubility compared to the aromatic analog .
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
- Key Differences : Incorporates a strained bicyclic system with a nitrogen atom.
- Impact : The rigid bicyclic framework and nitrogen presence may improve binding to biological targets (e.g., enzymes or receptors) compared to planar aromatic systems. Such derivatives are often explored in central nervous system drug development .
tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
- Recommended storage at room temperature, avoiding direct sunlight .
Biological Activity
Tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by a tert-butyl group attached to a carbamate moiety linked to a dichloro-substituted phenolic unit, suggests diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14Cl2N2O3, with a molecular weight of 278.13 g/mol. The presence of hydroxyl and halogen substituents is believed to enhance its cytotoxic effects against various cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. Notably, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its structural features allow it to induce cytotoxic effects in various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
- Mechanistic Insights : The compound's anticancer effects may involve the induction of apoptosis and inhibition of key survival pathways like MAPK signaling .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor:
Case Studies
A recent study explored the anticancer effects of this compound in combination with other therapeutic agents. The results indicated enhanced cytotoxicity when used alongside standard chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-(2,6-dichloro-4-hydroxyphenyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via carbamate formation using 2,6-dichloro-4-hydroxyphenylamine and tert-butyl carbamoyl chloride under basic conditions (e.g., NaH or Et₃N in anhydrous THF). Reaction efficiency can be optimized by:
- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., hydrolysis of the carbamate group).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Monitoring : TLC or HPLC to track intermediate formation and ensure complete coupling.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, tert-butyl protons at δ 1.4 ppm) .
- X-ray crystallography : SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) to resolve steric effects from the 2,6-dichloro substituents .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₁H₁₂Cl₂NO₃, theoretical MW: 292.12 g/mol).
Advanced Research Questions
Q. How do the electronic effects of the 2,6-dichloro and 4-hydroxy substituents influence the compound’s chemical reactivity and stability?
- Methodological Answer :
- Electron-withdrawing effects : The 2,6-dichloro groups decrease electron density on the phenyl ring, reducing nucleophilic aromatic substitution (NAS) reactivity but enhancing stability against oxidation.
- Hydrogen bonding : The 4-hydroxy group facilitates intermolecular H-bonding, influencing solubility and crystallization behavior. Stability studies (e.g., TGA/DSC) under controlled humidity can assess degradation pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity in further derivatization .
Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Experimental validation :
- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, acetonitrile) at 25°C .
- Melting point : Differential scanning calorimetry (DSC) with a heating rate of 10°C/min to avoid decomposition .
- Predictive models : Abraham solvation parameters or COSMO-RS to estimate solubility in uncharacterized solvents .
Q. How to design stability studies under various pH and temperature conditions to assess degradation pathways?
- Methodological Answer :
- Forced degradation :
- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; analyze via LC-MS for hydrolysis products (e.g., free phenol or tert-butanol) .
- Thermal stress : Heat at 80°C for 48 hours in sealed vials; monitor carbamate cleavage via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
- Kinetic analysis : Arrhenius plots to predict shelf-life under ambient storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
